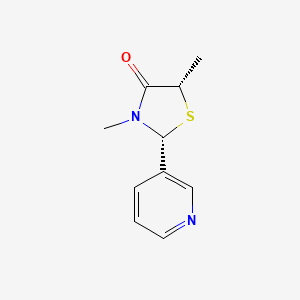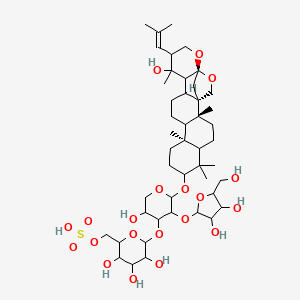![molecular formula C20H28O3 B14799060 (7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one](/img/structure/B14799060.png)
(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one is a synthetic steroid compound It is characterized by its unique structural features, including the presence of hydroxyl groups at the 3beta and 5beta positions, and a methylene bridge between the 15alpha and 16alpha positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one typically involves multiple steps, starting from readily available steroid precursors. The key steps include the introduction of hydroxyl groups at the 3beta and 5beta positions, and the formation of the methylene bridge between the 15alpha and 16alpha positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective reactions at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Chemischer Reaktionen
Types of Reactions
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one undergoes various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex steroid compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: Interaction with steroid hormone receptors, leading to changes in gene expression and cellular function.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways, resulting in altered cellular processes.
Signaling pathways: Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
3beta,5beta-Dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one can be compared with other similar steroid compounds, such as:
Testosterone: A naturally occurring steroid hormone with similar structural features but different functional groups.
Dihydrotestosterone (DHT): A more potent androgen with a similar backbone structure but lacking the methylene bridge.
Corticosteroids: A class of steroid hormones with different functional groups and biological activities.
The uniqueness of 3beta,5beta-dihydroxy-15alpha,16alpha-methylene-androst-6-en-17-one lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(7S,11R,16R)-14,16-dihydroxy-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-en-6-one |
InChI |
InChI=1S/C20H28O3/c1-18-6-5-15-12(16(18)13-9-14(13)17(18)22)4-8-20(23)10-11(21)3-7-19(15,20)2/h4,8,11-16,21,23H,3,5-7,9-10H2,1-2H3/t11?,12?,13?,14?,15?,16?,18-,19+,20-/m0/s1 |
InChI-Schlüssel |
IYCDFUCBUZDDIU-PFOXJMNMSA-N |
Isomerische SMILES |
C[C@]12CCC(C[C@]1(C=CC3C2CC[C@]4(C3C5CC5C4=O)C)O)O |
Kanonische SMILES |
CC12CCC(CC1(C=CC3C2CCC4(C3C5CC5C4=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



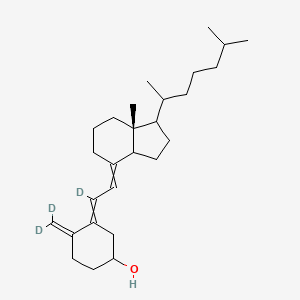
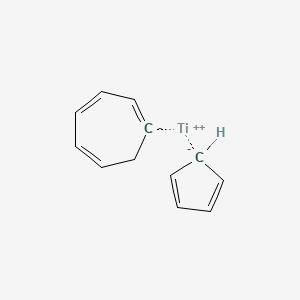
![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14798998.png)
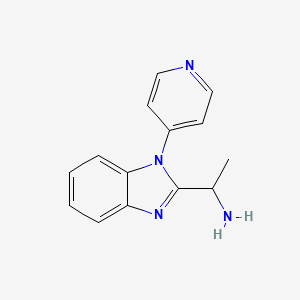
![4-(azepan-1-ylsulfonyl)-N-[(E)-1,3-benzodioxol-5-ylmethylidene]aniline](/img/structure/B14799010.png)
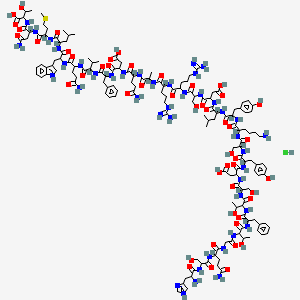
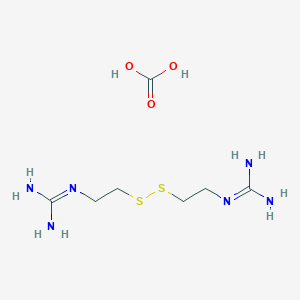
![(5S,6S,15R,16S,28R)-21-chloro-15,16,33,33-tetramethyl-24-methylidene-10-prop-1-en-2-yl-7,11,32-trioxa-18-azadecacyclo[25.4.2.02,16.05,15.06,8.06,12.017,31.019,30.022,29.025,28]tritriaconta-17(31),19,21,29-tetraene-5,9,28-triol](/img/structure/B14799025.png)
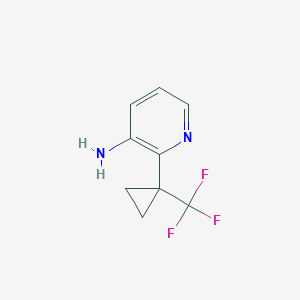
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
